4-Ethynyl-2-phenylimidazole
Overview
Description
4-Ethynyl-2-phenylimidazole is a chemical compound with the molecular formula C11H8N2. It has a molecular weight of 168.2 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8N2/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h1,3-8H,(H,12,13) . This indicates the presence of an ethynyl group (C≡CH) and a phenyl group (C6H5) attached to an imidazole ring.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 168.2 . The compound should be stored in a refrigerator .Scientific Research Applications
1. Chemical Synthesis and Transformations
- Ring Transformations in Heterocyclic Compounds : 4-Ethynyl-2-phenylimidazole is formed from 4-chloro-5-methyl-2-phenylpyrimidine via a reaction involving potassium amide in liquid ammonia. This process indicates a ring contraction in the pyrimidine ring, showcasing its utility in organic synthesis and transformations (Meeteren, Plas, & Bie, 2010).
2. Pharmaceutical Research and Medicinal Chemistry
- Development of HIV Inhibitors : Novel families of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), including compounds structurally related to this compound, have shown effectiveness at submicromolar concentrations (De Martino et al., 2005).
- Anti-bacterial, Anti-asthmatic, and Anti-diabetic Activities : Research into benzimidazole derivatives, which include compounds related to this compound, has demonstrated moderate activities in anti-bacterial, anti-asthmatic, and anti-diabetic screenings (Vinodkumar et al., 2008).
3. Materials Science and Nanotechnology
- Magnetic Interactions in Supramolecular Structures : Studies on paramagnetic building blocks structurally similar to this compound have been crystallized to form supramolecular hydrogen-bonded chain structures, which are significant for understanding magnetic interactions and material design (Rajadurai et al., 2007).
4. Environmental Science
- CO2 Gas Sensing : Ethynylated-thiourea derivatives, closely related to this compound, have been designed for the detection of CO2 gas. These compounds, used in resistive-type CO2 gas sensors, have shown significant response and reliability at room temperature, highlighting their potential in environmental monitoring (Daud, Wahid, & Khairul, 2019).
Safety and Hazards
The compound has been classified under GHS07 for safety. It carries the signal word ‘Warning’. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While specific future directions for 4-Ethynyl-2-phenylimidazole are not mentioned in the search results, a related compound, 4-Methyl-2-phenylimidazole, has been studied for its potential as an anti-influenza agent . This suggests that this compound could also be explored for similar or other biological activities.
Properties
IUPAC Name |
5-ethynyl-2-phenyl-1H-imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h1,3-8H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKQXBGTHGEGNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.